molecular formula C14H10FNO4 B6415405 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% CAS No. 1261900-52-0

4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%

Cat. No. B6415405
CAS RN: 1261900-52-0
M. Wt: 275.23 g/mol
InChI Key: AWXNPFVVIODKGH-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid (FMNA) is an important small molecule that has been widely used in scientific research. It is a derivative of nicotinic acid and is a powerful inhibitor of the enzyme acetylcholinesterase (AChE). FMNA has been shown to have a wide range of applications in biochemical and physiological studies, as well as in laboratory experiments.

Mechanism of Action

4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% works by inhibiting the enzyme AChE, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration of acetylcholine, which leads to an increase in the activity of cholinergic neurons. This increased activity of cholinergic neurons is responsible for the effects of 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% on memory and learning.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which leads to an increase in the activity of cholinergic neurons. This increased activity of cholinergic neurons leads to improved memory and learning. 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to improve cognitive function.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a potent inhibitor of AChE, and its effects can be easily monitored. It is also relatively inexpensive and easy to synthesize. One of the main limitations of 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% for laboratory experiments is that its effects are short-lived, and it is quickly metabolized in the body.

Future Directions

There are several potential future directions for the use of 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%. One potential direction is the development of new drugs to treat neurological diseases. 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% could also be used to study the role of AChE in the regulation of neurotransmitter release and its effects on memory and learning. Additionally, 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% could be used to study the role of AChE in the development of Alzheimer’s disease and other neurological disorders. Finally, 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% could be used to study the effects of AChE inhibitors on the development of cognitive function.

Synthesis Methods

4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid using a three-step process. The first step involves the reaction of nicotinic acid and 3-fluorobenzaldehyde to form a Schiff base. The second step involves the reaction of the Schiff base with 4-methoxycarbonylphenyl bromide to form 4-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid. The third step involves the hydrolysis of the product to form 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% is a powerful inhibitor of AChE, and has been used in various scientific research studies. It has been used to study the role of AChE in the central nervous system, as well as in the development of new drugs to treat neurological diseases. It has also been used to study the role of AChE in the regulation of neurotransmitter release and its effects on memory and learning.

properties

IUPAC Name

4-(3-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)10-3-2-8(6-12(10)15)9-4-5-16-7-11(9)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXNPFVVIODKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692714
Record name 4-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid

CAS RN

1261900-52-0
Record name 4-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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